molecular formula C24H22N2O7 B12148737 (4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12148737
M. Wt: 450.4 g/mol
InChI Key: OGTVVIMNSXFVJT-XUTLUUPISA-N
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Description

4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including benzoyl, hydroxy, oxazole, and trimethoxyphenyl, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes, oxazoles, and pyrroles. Key steps in the synthesis could involve:

    Aldol Condensation: Combining benzaldehyde derivatives with ketones to form intermediate compounds.

    Cyclization Reactions: Forming the pyrrole ring through intramolecular cyclization.

    Functional Group Transformations: Introducing hydroxy, benzoyl, and trimethoxyphenyl groups through various organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction efficiency and selectivity.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound might exhibit bioactivity, making them candidates for drug development or biochemical studies.

Medicine

Potential medicinal applications could include the development of new pharmaceuticals targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound might be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:

    Enzyme Inhibition: Binding to active sites of enzymes and preventing their activity.

    Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
  • 4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C24H22N2O7

Molecular Weight

450.4 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H22N2O7/c1-13-10-18(25-33-13)26-20(15-11-16(30-2)23(32-4)17(12-15)31-3)19(22(28)24(26)29)21(27)14-8-6-5-7-9-14/h5-12,20,27H,1-4H3/b21-19+

InChI Key

OGTVVIMNSXFVJT-XUTLUUPISA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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